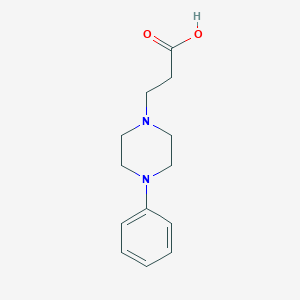

3-(4-Phenyl-piperazin-1-yl)-propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

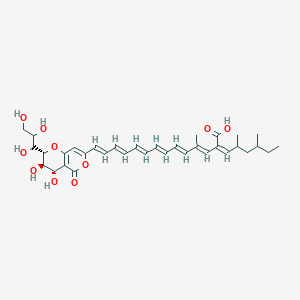

3-(4-Phenyl-piperazin-1-yl)-propionic acid, also known as PPPA, is an organic compound of the piperazine family. It is a white crystalline solid that is soluble in water and ethanol. PPPA is used in a variety of scientific research applications, including biochemical and physiological studies.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

- The synthesis of similar piperazine derivatives has been a focus in recent research. For instance, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride involved acetylation protection and reaction with piperazine, yielding a product with a 56.9% yield and confirmed structure via IR, 1HNMR, and MS (Wang Xiao-shan, 2011).

- Another study synthesized 3,3′-(piperazine-1,4-diium-1,4-diyl)dipropionate dihydrate, demonstrating the formation of zwitterions and complex hydrogen bonding patterns in the crystal structure (Shouwen Jin et al., 2012).

Stability Analysis under Stressful Conditions

- Research on the stability of 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one, a derivative of quinazoline-4(3H)-one, under stress conditions revealed stability to UV radiation, high temperature, and oxidants, but instability to hydrolysis in alkaline environments (T. Gendugov et al., 2021).

Biological Applications and Activity Studies

- A study on 1-aminomethyl derivatives of 3-R-4-phenyl-delta2-1,2,4-triazoline-5-thione, involving piperazine derivatives, assessed their antibacterial activities (M. Pitucha et al., 2005).

- The synthesis of 6,8-Diazabicyclo[3.2.2]nonanes, as conformationally restricted piperazines, starting from glutamate, highlights the importance of these compounds in medicinal chemistry (Manuela Weigl & B. Wünsch, 2000).

- Research into the reactivity properties and adsorption behavior of a triazole derivative involving a piperazine moiety explored its stability and potential pharmaceutical applications (H. Al-Ghulikah et al., 2021).

Pharmaceutical Development

- The development of carbamic acid 1-phenyl-3-(4-phenyl-piperazine-1-yl)-propyl ester derivatives for analgesic purposes demonstrates the therapeutic potential of piperazine derivatives (Eunhee Chae et al., 2012).

- Synthesis of heterocyclic compounds involving piperazine and their evaluation against bone cancer cell lines indicates potential applications in cancer therapy (G. Lv et al., 2019).

Properties

IUPAC Name |

3-(4-phenylpiperazin-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c16-13(17)6-7-14-8-10-15(11-9-14)12-4-2-1-3-5-12/h1-5H,6-11H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXGOBSASOVDKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC(=O)O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20293073 |

Source

|

| Record name | 3-(4-Phenyl-piperazin-1-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124078-87-1 |

Source

|

| Record name | 3-(4-Phenyl-piperazin-1-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B179782.png)